![molecular formula C21H26N2O6 B2591231 4-oxo-4-(4-(2-(benzo[d][1,3]dioxol-5-il)ciclopropanocarbonil)piperazin-1-il)butanoato de etilo CAS No. 1219904-14-9](/img/structure/B2591231.png)
4-oxo-4-(4-(2-(benzo[d][1,3]dioxol-5-il)ciclopropanocarbonil)piperazin-1-il)butanoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C21H26N2O6 and its molecular weight is 402.447. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Este compuesto ha sido evaluado por su potencial como agente anticancerígeno. El grupo benzo[d][1,3]dioxol-5-il es una característica común en moléculas con propiedades anticancerígenas . Investigaciones han demostrado que los derivados de este compuesto pueden inducir el arresto del ciclo celular y la apoptosis en células cancerosas, particularmente en líneas celulares de cáncer de próstata, páncreas y leucemia linfoblástica aguda . Los estudios de relación estructura-actividad sugieren que las modificaciones al compuesto podrían llevar a análogos más potentes para el tratamiento del cáncer.
Modulación de la Polimerización de Tubulina
La estructura central del compuesto está relacionada con moléculas que afectan el ensamblaje de microtúbulos, que es un objetivo importante para los agentes anticancerígenos . Al modular la polimerización de tubulina, estos compuestos pueden causar bloqueo mitótico y muerte celular, lo que los hace valiosos en el desarrollo de nuevas terapias anticancerígenas.
Reactivo Bioquímico para Síntesis
En química orgánica, el compuesto puede servir como un reactivo para sintetizar varias moléculas funcionalizadas. El grupo benzo[d][1,3]dioxol-5-il, en particular, es una porción versátil que se puede incorporar a otros compuestos para conferir las actividades biológicas o propiedades físicas deseadas .
Investigación Farmacológica
Los compuestos con el grupo benzo[d][1,3]dioxol-5-il se han utilizado en la investigación farmacológica para desarrollar nuevos fármacos. Tienen aplicaciones en el tratamiento de afecciones como enfermedades reumáticas, artritis reumatoide y osteoartritis debido a sus propiedades antiinflamatorias .
Modulación de Transportadores de Casete de Unión a ATP
Los derivados de este compuesto se han estudiado como moduladores de los transportadores de casete de unión a ATP . Estos transportadores juegan un papel crucial en el movimiento de varias moléculas a través de las membranas celulares y están involucrados en la resistencia a múltiples fármacos, lo que los convierte en un objetivo para el tratamiento de la fibrosis quística.
Estudios de Relación Estructura-Actividad (SAR)
El compuesto se utiliza en estudios de SAR para comprender cómo los cambios estructurales pueden afectar la actividad biológica. Esto es crucial para diseñar fármacos más efectivos con menos efectos secundarios. Los diversos grupos funcionales del compuesto lo convierten en un excelente candidato para tales estudios .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to target microtubules and their component protein, tubulin .
Mode of Action
Similar compounds have been shown to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Compounds with similar structures have been reported to affect the cell cycle, particularly causing arrest at the s phase .
Result of Action
Similar compounds have been reported to induce apoptosis in cancer cells .
Propiedades
IUPAC Name |
ethyl 4-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-2-27-20(25)6-5-19(24)22-7-9-23(10-8-22)21(26)16-12-15(16)14-3-4-17-18(11-14)29-13-28-17/h3-4,11,15-16H,2,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVISUSWSHHIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C(=O)C2CC2C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2591148.png)
![tert-butyl N-[(1-hydroxy-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2591153.png)
![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole](/img/structure/B2591155.png)
![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2591156.png)


![2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2591161.png)
![Ethyl 3-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2591162.png)
![2,4-diethyl 3-methyl-5-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B2591163.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2591167.png)
![1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea](/img/structure/B2591168.png)
![2-(3-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2591170.png)

